molecular formula C9H7Br2N3O2 B1319432 Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 87597-21-5

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B1319432
CAS RN: 87597-21-5
M. Wt: 348.98 g/mol
InChI Key: ONYDCYFHPPFRGX-UHFFFAOYSA-N
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Description

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H7Br2N3O2 . It is commonly used in research and has been referenced in various technical documents and peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is represented by the InChI code: 1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-14-4-6(10)13-7(11)8(14)12-5/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a solid substance. It should be stored in an inert atmosphere at a temperature between 2-8°C. .

Scientific Research Applications

Synthesis and Pharmacological Activities

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is used in the synthesis of various pharmacologically active compounds. For instance, its derivatives have been studied for anti-inflammatory properties, as in the case of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates (Abignente et al., 1992). Moreover, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized from this compound have shown promising antimicrobial activity (Jyothi & Madhavi, 2019).

Anticancer Applications

Another significant application is in the synthesis of novel compounds with anticancer activities. For example, ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, a related compound, showed significant cytotoxicity against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

Synthesis of Pyrimidine Derivatives

The compound is also utilized in the synthesis of pyrimidine derivatives. For example, it played a role in the synthesis of novel pyrimidine derivatives with antimicrobial evaluation (Farag et al., 2008).

Novel Heterocyclic Compound Synthesis

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a key starting material in synthesizing novel analogues of natural alkaloid peramine, highlighting its importance in creating new heterocyclic compounds (Voievudskyi et al., 2016).

Chemical Reactivity Studies

The chemical shifts and coupling constants of this compound and its derivatives were studied, which aids in understanding the nucleophilic substitution reactions, crucial for developing new chemical entities (Bonnet et al., 1984).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-14-4-6(10)13-7(11)8(14)12-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYDCYFHPPFRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600372
Record name Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

CAS RN

87597-21-5
Record name Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-3,5-dibrompyrazine (20 g, 79 mmol) in dimethylcarbonate (133 mL) at rt was added ethyl 3-bromo-2-oxopropanoate (17.14 g, 79 mmol) in one portion. After stirring at 110° C. for 3 h, the solution was stirred at rt overnight. Water and DCM were added and the aqueous phase was extracted with DCM. After washing of the organic phase with water, drying over Na2(SO4) and filtration the organic phase was evaporated. Flash chromatography yielded 13.95 g (50.6%) ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate: 1H-NMR (300 MHz, CDCl3): δ=8.30 (s, 1H), 8.27 (s, 1H), 4.48 (q, 2H), 1.43 (tr, 3H) ppm.
Quantity
20 g
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reactant
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17.14 g
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133 mL
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solvent
Reaction Step One
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0 (± 1) mol
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